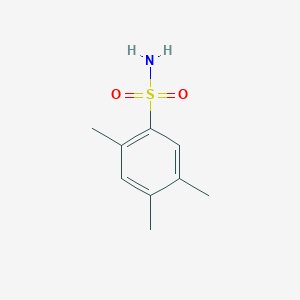

2,4,5-Trimethylbenzenesulfonamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUPYYVSBPSDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359387 | |

| Record name | 2,4,5-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90643-45-1 | |

| Record name | 2,4,5-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4,5 Trimethylbenzenesulfonamide and Its Derivatives

Classical and Contemporary Approaches to Sulfonamide Bond Formation

The formation of the sulfonamide bond (Ar-SO₂-NRR') is traditionally achieved through the reaction of a sulfonyl chloride with an amine. However, contemporary methods have expanded the range of viable starting materials, offering milder conditions and broader substrate compatibility.

The most conventional and widely practiced method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This reaction is typically straightforward, often requiring a base like pyridine (B92270) or triethylamine (B128534) to scavenge the hydrochloric acid byproduct. researchgate.net The primary challenge in this synthetic route often lies not in the amidation step itself, but in the preparation of the requisite sulfonyl chloride precursor. nih.gov

For the synthesis of 2,4,5-trimethylbenzenesulfonamide, the key intermediate is 2,4,5-trimethylbenzenesulfonyl chloride. This precursor is generally synthesized via two main pathways:

Electrophilic Aromatic Substitution (EAS): This involves the direct chlorosulfonylation of 1,2,4-trimethylbenzene (B165218) (pseudocumene) using an excess of chlorosulfonic acid. nih.govrsc.org While effective, this method requires harsh acidic conditions, which can limit its applicability to substrates with sensitive functional groups. nih.gov

Oxidative Chlorination: This approach starts from the corresponding sulfur compound, such as 2,4,5-trimethylthiophenol (B1630042). The thiol is subjected to oxidative chlorination using reagents like aqueous chlorine, thionyl chloride, or N-chlorosuccinimide (NCS) to yield the sulfonyl chloride. rsc.orgorganic-chemistry.org Milder and more efficient one-pot procedures have been developed using reagents like trichloroisocyanuric acid (TCCA) or a combination of hydrogen peroxide and thionyl chloride. rsc.orgorganic-chemistry.org

Once the 2,4,5-trimethylbenzenesulfonyl chloride is obtained, it can be reacted with ammonia (B1221849) or a primary/secondary amine to furnish the desired sulfonamide. The reaction conditions can be tailored based on the nucleophilicity of the amine.

Table 1: Illustrative Amidation of Arylsulfonyl Chlorides with Various Amines This table presents generalized findings for the amidation of arylsulfonyl chlorides, which is applicable to 2,4,5-trimethylbenzenesulfonyl chloride.

| Entry | Amine Type | Amine Example | Base | Typical Yield | Reference |

|---|---|---|---|---|---|

| 1 | Primary Aliphatic | Benzylamine | Pyridine | High | nih.gov |

| 2 | Secondary Aliphatic | Morpholine | Pyridine | High | nih.gov |

| 3 | Primary Aromatic (Aniline) | Aniline | Pyridine | Moderate to High | nih.gov |

| 4 | Weakly Nucleophilic Aniline | 4-Nitroaniline | Pyridine | Moderate | nih.gov |

| 5 | Amino Acid Ester | Glycine methyl ester | Diisopropylethylamine | Good | researchgate.net |

To bypass the often harsh preparation or instability of sulfonyl chlorides, methods starting from other sulfur-containing functionalities have been developed.

From Sulfonic Acids: Arylsulfonic acids or their salts serve as stable and readily available precursors. They can be converted to sulfonamides through a two-step process involving initial conversion to the sulfonyl chloride using reagents like phosphorus pentachloride or milder alternatives such as cyanuric chloride under neutral conditions. rsc.orgucl.ac.uk More direct, one-pot methods have also been reported, where sulfonic acids or their sodium salts react directly with amines to yield sulfonamides, often facilitated by microwave irradiation. organic-chemistry.org

From Thiols: Thiols can be directly converted to sulfonamides in a one-pot reaction, avoiding the isolation of the sulfonyl chloride intermediate. rsc.org This is typically achieved through in situ oxidative chlorination followed by amidation. A common method involves the oxidation of the thiol with N-chlorosuccinimide (NCS) in the presence of a chloride source and water, followed by the addition of the amine. organic-chemistry.org Another highly efficient system uses a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the rapid conversion of thiols to sulfonamides in the presence of an amine. organic-chemistry.org

From Sulfenamides: The synthesis of sulfonamides can also proceed from sulfenamides through an S-N bond formation step followed by oxidation. rsc.org This route provides an alternative pathway, particularly for constructing heteroaryl sulfonamides.

Table 2: Comparison of Sulfonamide Synthesis from Various Precursors This table outlines different non-sulfonyl chloride routes to arylsulfonamides.

| Precursor | Reagent System | Key Features | Reference |

|---|---|---|---|

| Arylsulfonic Acid | Cyanuric Chloride, Et₃N | Mild, neutral conditions for converting acid to sulfonyl chloride in situ | organic-chemistry.org |

| Sodium Arylsulfonate | Microwave Irradiation, Amine | Direct, high-yielding, good functional group tolerance | organic-chemistry.org |

| Thiol | NCS, Bu₄NCl, H₂O, Amine | One-pot synthesis, avoids isolation of sulfonyl chloride | organic-chemistry.org |

| Thiol | H₂O₂, SOCl₂, Pyridine, Amine | Very fast reaction times, excellent yields, cost-effective | organic-chemistry.org |

Metal-Catalyzed Synthesis of Sulfonamides

Transition metal catalysis has revolutionized organic synthesis, and the formation of sulfonamides is no exception. Catalytic methods offer novel pathways for C-S and N-S bond formation, often with high efficiency, selectivity, and functional group tolerance.

Palladium catalysts are particularly effective in forging carbon-sulfur bonds, enabling the construction of arylsulfonamides through innovative strategies. rsc.org

One significant advancement is the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.govacs.org In this process, an arylboronic acid is coupled with a sulfur dioxide surrogate in the presence of a palladium catalyst to form an arylsulfonyl chloride, which can then be aminated in situ to provide the final sulfonamide. nih.govacs.org This method is notable for its mild conditions and broad functional group tolerance. nih.gov

Direct C-H functionalization represents another powerful palladium-catalyzed approach. nih.gov Research has demonstrated the palladium-catalyzed ortho-mono-arylation of existing sulfonamides, using the sulfonamide group as a weakly coordinating directing group to guide the reaction. researchgate.net Furthermore, palladium catalysis can achieve the direct sulfonylation of C-H bonds through the insertion of sulfur dioxide, presenting a convergent route to diverse sulfonamides. researchgate.net These C-H activation strategies offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Table 3: Palladium-Catalyzed Synthesis of Arylsulfonamides This table summarizes key palladium-catalyzed methodologies.

| Strategy | Aryl Source | Sulfur Source | Catalyst System (Example) | Key Advantage | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Phenyl Chlorosulfate | Pd(OAc)₂ / SPhos | Installs sulfonyl chloride group; mild conditions | acs.org |

| C-H Functionalization | Arene | Arylsulfonyl Chloride | Pd(OAc)₂ | Direct C-S bond formation via C-H activation | nih.gov |

| Directed C-H Arylation | Benzenesulfonamide | Aryl Iodide | Pd(OAc)₂ / Ag₂O | Site-selective ortho-arylation of sulfonamides | researchgate.net |

| SO₂ Insertion | Aryl Halide / Amine | DABSO (SO₂ surrogate) | Pd(dba)₂ / Xantphos | One-pot synthesis from aryl halides and amines | organic-chemistry.org |

Copper catalysts provide a cost-effective and efficient alternative for constructing sulfonamides. A notable method involves the copper-catalyzed oxidative coupling between sodium sulfinates and amines, using oxygen or DMSO as the oxidant. rsc.org This approach is robust and provides good yields with excellent chemoselectivity.

More recently, multi-component reactions mediated by copper have gained prominence. One such strategy is a three-component reaction involving arylboronic acids, nitroarenes (as the amine source), and potassium metabisulfite (B1197395) (as the SO₂ source). rsc.org This copper-catalyzed process tolerates a wide array of functional groups. Another innovative one-pot method allows for the synthesis of sulfonamides directly from carboxylic acids and amines. This reaction proceeds via a copper-catalyzed decarboxylative halosulfonylation, where the carboxylic acid is converted to a sulfonyl chloride intermediate before amination. acs.orgprinceton.edu This strategy effectively merges traditional amide coupling partners to form a sulfonamide bioisostere.

Table 4: Copper-Mediated Sulfonamide Synthesis This table highlights versatile copper-catalyzed routes.

| Reactants | Catalyst System (Example) | Oxidant/Additive | Key Features | Reference |

|---|---|---|---|---|

| Sodium Sulfinates + Amines | CuI | O₂ or DMSO | Direct oxidative N-S coupling | rsc.org |

| Arylboronic Acids + Nitroarenes + K₂S₂O₅ | Cu(OAc)₂ | DBU | Three-component reaction using nitroarenes as amine source | rsc.org |

| Carboxylic Acids + Amines | Cu(OAc)₂ / Bipyridine | N-Chlorosuccinimide | One-pot decarboxylative halosulfonylation-amination | acs.org |

| Alkynes + Sulfonyl Azides + H₂O | Cu(I) | - | Three-component reaction to form N-acylsulfonamides | nih.gov |

While the previous sections focused on forming the core sulfonamide structure, this section addresses the synthesis of N-substituted derivatives, a crucial aspect of drug discovery. Manganese catalysis has emerged as a sustainable and efficient method for the N-alkylation of primary sulfonamides. researcher.life

This methodology operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. organic-chemistry.orgacs.org A well-defined and bench-stable Manganese(I) PNP pincer complex catalyzes the reaction. researcher.lifecore.ac.uk The alcohol substrate is temporarily oxidized to an aldehyde, which then undergoes a condensation reaction with the primary sulfonamide (like this compound) to form an N-sulfonylimine. This imine is subsequently reduced by the manganese-hydride species generated in the initial oxidation step, affording the N-alkylated sulfonamide and regenerating the active catalyst. acs.org The only byproduct of this elegant process is water, making it an environmentally benign strategy. researcher.life This method is effective for a diverse range of primary aryl and alkyl sulfonamides and various benzylic and primary aliphatic alcohols. organic-chemistry.orgacs.org

Table 5: Scope of Manganese-Catalyzed N-Alkylation of Sulfonamides with Alcohols This table shows representative examples of the Mn-catalyzed N-alkylation of p-toluenesulfonamide, a model substrate whose reactivity is analogous to this compound.

| Entry | Sulfonamide | Alcohol | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | p-Toluenesulfonamide | Benzyl alcohol | 2 | 98 | acs.org |

| 2 | p-Toluenesulfonamide | 4-Methoxybenzyl alcohol | 2 | 97 | acs.org |

| 3 | p-Toluenesulfonamide | 4-(Trifluoromethyl)benzyl alcohol | 2 | 91 | acs.org |

| 4 | p-Toluenesulfonamide | 2-Thiophenemethanol | 2 | 87 | acs.org |

| 5 | p-Toluenesulfonamide | 1-Butanol | 5 | 81 | acs.org |

| 6 | Benzenesulfonamide | Benzyl alcohol | 2 | 95 | acs.org |

Indium-Catalyzed Sulfonylation of Amines

A facile and efficient method for the synthesis of sulfonamides, including derivatives of this compound, involves the use of indium as a catalyst. This approach offers a mild and effective alternative to traditional methods that often require harsh basic conditions. The reaction proceeds via the sulfonylation of amines with sulfonyl chlorides in the presence of a catalytic amount of indium metal. organic-chemistry.orgelsevierpure.com

Indium metal, being air-stable and non-toxic, promotes the reaction with high efficiency. organic-chemistry.org Optimal conditions typically involve a catalytic quantity of indium in a solvent like acetonitrile (B52724) at room temperature. organic-chemistry.org This method demonstrates broad substrate scope, accommodating a wide range of amines, including less nucleophilic and sterically hindered anilines, which might otherwise require elevated temperatures. organic-chemistry.org The catalyst can often be recovered and reused multiple times without a significant loss of activity, adding to the sustainability of the process. organic-chemistry.org

Table 1: Indium-Catalyzed Sulfonylation of Amines with 2,4,5-Trimethylbenzenesulfonyl Chloride

| Amine Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Aniline | 10 | Acetonitrile | 25 | >90 |

| 4-Methoxyaniline | 10 | Acetonitrile | 25 | >90 |

| 2,6-Dimethylaniline | 10 | Acetonitrile | 80 | ~85 |

| Benzylamine | 10 | Acetonitrile | 25 | >95 |

| Diethylamine | 10 | Acetonitrile | 25 | >95 |

Note: Data is representative of typical yields for indium-catalyzed sulfonylation reactions as described in the literature. organic-chemistry.org

Transition Metal Complex Applications in Sulfonamide Synthesis

Transition metal catalysis has revolutionized the synthesis of sulfonamides, offering pathways with high selectivity and functional group tolerance. jocpr.com Palladium-catalyzed reactions, in particular, have been instrumental in the direct C-H sulfonylation of aromatic compounds. rsc.orgresearchgate.net This allows for the formation of aryl sulfonamides from readily available arenes and sulfonylating agents, bypassing the need for pre-functionalized starting materials. nih.gov

For the synthesis of this compound derivatives, a palladium catalyst can facilitate the coupling of 1,2,4-trimethylbenzene with a suitable sulfonating source. rsc.org Other transition metals, such as copper and ruthenium, have also been employed in sulfonamide synthesis, often in the form of complexes with specific ligands that modulate their reactivity and selectivity. nih.govscispace.com These methods are valued for their ability to proceed under mild conditions and their compatibility with a diverse array of functional groups. rsc.org

Organocatalytic and Metal-Free Synthetic Pathways

In the quest for more sustainable and environmentally benign synthetic methods, organocatalysis and metal-free approaches have gained significant traction. These strategies avoid the use of potentially toxic and expensive heavy metals.

Bifunctional Sulfonamide Organocatalysis in Asymmetric Reactions

Bifunctional organocatalysts, particularly those incorporating a sulfonamide moiety, have emerged as powerful tools in asymmetric synthesis. researchgate.netrsc.org These catalysts often possess both a Brønsted acid (the sulfonamide N-H) and a Lewis basic site, enabling them to activate both the nucleophile and the electrophile in a concerted fashion. rsc.org While not directly used for the synthesis of the parent this compound, chiral derivatives of this compound can themselves act as organocatalysts in various asymmetric transformations, such as aldol (B89426) and Michael reactions. google.com The bulky 2,4,5-trimethylphenyl group can impart specific steric and electronic properties to the catalyst, influencing the stereochemical outcome of the reaction.

Oxidative Coupling Approaches of Thiols and Amines

A highly atom-economical and environmentally friendly route to sulfonamides is the direct oxidative coupling of thiols and amines. nih.govacs.orgtue.nlrsc.org This method avoids the use of sulfonyl chlorides, which can be moisture-sensitive and generate stoichiometric waste. Electrochemical methods have been developed that enable this transformation using only electricity as the oxidant, with hydrogen gas as the benign byproduct. nih.govacs.orgtue.nl The reaction typically proceeds through the in-situ formation of a disulfide from the thiol, which then reacts with the amine. Subsequent oxidation steps lead to the final sulfonamide product. rsc.org This approach is applicable to a broad range of thiols and amines, suggesting its utility for the synthesis of this compound from 2,4,5-trimethylthiophenol and a suitable amine. nih.govacs.orgtue.nl

Table 2: Representative Conditions for Oxidative Coupling of Thiols and Amines

| Thiol | Amine | Oxidant/Method | Solvent | Yield (%) |

|---|---|---|---|---|

| Thiophenol | Aniline | Electrochemistry | Acetonitrile/Water | High |

| 4-Methylthiophenol | Benzylamine | DMSO/HBr | Dichloromethane | Good to High |

| Thiophenol | Diethylamine | Electrochemistry | Acetonitrile/Water | High |

Note: This table presents generalized conditions from literature on oxidative coupling for sulfonamide synthesis. acs.orgnih.gov

Aminolysis of Sulfonate Esters for Sulfonamide Generation

The aminolysis of sulfonate esters presents another pathway to sulfonamides. While less common than the reaction of sulfonyl chlorides with amines, this method can be advantageous in certain contexts, particularly when the corresponding sulfonyl chloride is unstable or difficult to access. The reaction involves the nucleophilic attack of an amine on the sulfur atom of the sulfonate ester, displacing the alkoxy or aryloxy group. This transformation can be catalyzed by indium metal, which has been shown to be effective for the synthesis of both sulfonamides and sulfonic esters. organic-chemistry.orgelsevierpure.com For the synthesis of this compound, this would involve reacting a suitable amine with an ester of 2,4,5-trimethylbenzenesulfonic acid.

Stereoselective and Asymmetric Synthesis of Chiral Sulfonamide Derivatives

The development of methods for the stereoselective and asymmetric synthesis of chiral sulfonamide derivatives is of paramount importance, given the prevalence of chiral sulfonamides in pharmaceuticals. nih.govchemrxiv.orgrsc.org Chiral sulfonamides can be synthesized using various strategies, including the use of chiral auxiliaries, chiral catalysts, and the resolution of racemic mixtures.

Organocatalysis has provided powerful tools for the asymmetric synthesis of chiral molecules, and these methods are applicable to the synthesis of chiral sulfonamide derivatives. nih.govnih.gov For instance, bifunctional organocatalysts can be employed to catalyze the enantioselective addition of nucleophiles to imines bearing a sulfonamide group, thereby creating a chiral center adjacent to the sulfonamide nitrogen. nih.gov Furthermore, chiral S(VI) transfer reagents have been developed for the asymmetric synthesis of sulfoximines and sulfonimidamides, which are structurally related to sulfonamides. nih.gov These advanced methods open up avenues for creating complex, enantioenriched molecules derived from this compound for applications in drug discovery and materials science. nih.govresearchgate.netnih.govresearchgate.net

Chiral Auxiliaries and Catalytic Asymmetric Approaches in Sulfonamide Chemistry

The production of single-enantiomer chiral compounds is crucial in pharmaceutical development, as different enantiomers can exhibit varied biological activities. nih.govacs.org Chiral auxiliaries and catalytic asymmetric synthesis are powerful tools for achieving high enantioselectivity in the formation of complex molecules, including sulfonamides. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed for potential reuse. While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively documented, the principles established with other sulfonamides are broadly applicable. For instance, pseudoephedrine can be used as a chiral auxiliary by reacting it with a carboxylic acid to form an amide. The resulting enolate can then undergo diastereoselective alkylation, with the stereochemistry being directed by the chiral auxiliary. wikipedia.org Similarly, oxazolidinones and camphorsultam are widely used auxiliaries that control the stereoselective alkylation of enolates. wikipedia.org

Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov Recent advancements have focused on the catalytic enantioselective synthesis of N-C axially chiral sulfonamides, which are valuable in medicinal chemistry. nih.gov Palladium-catalyzed N-allylation and atroposelective hydroamination of allenes are two such methods that have been developed for the efficient construction of axially chiral sulfonamides with high enantioselectivity. nih.govacs.org Rhodium-catalyzed reactions have also proven effective. For example, the asymmetric S-alkylation of sulfenamides using a chiral rhodium catalyst can produce S-chiral centers with high enantiomeric ratios. nih.govacs.org These catalytic systems, while not specifically detailed for this compound, represent the forefront of asymmetric sulfonamide synthesis and could be adapted for its derivatives.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Substrate |

|---|---|---|

| Oxazolidinones | Alkylation, Aldol reactions | Carboxylic acid derivatives |

| Camphorsultam | Alkylation, Aldol reactions | N-acyl derivatives |

| Pseudoephedrine | Alkylation | Amides |

This table presents common chiral auxiliaries used in asymmetric synthesis, illustrating the types of reactions and substrates they are typically employed with. wikipedia.orgnih.gov

Enantioselective Synthesis of Sulfonamide-Containing Molecular Scaffolds

The development of methods for the enantioselective synthesis of sulfonamide-containing scaffolds is an active area of research. researchgate.net These scaffolds form the backbone of numerous bioactive compounds. researchgate.net Catalytic methods that directly install chirality into sulfonamide structures are of particular interest.

One prominent strategy is the rhodium-catalyzed hydrosulfonylation of allenes and alkynes. This method allows for the direct and highly regio- and enantioselective synthesis of chiral allylic sulfones. nih.gov The use of specific chiral ligands, such as (Rax,S,S)-StackPhim, is critical for achieving high levels of stereocontrol. nih.gov This approach is notable for its operational simplicity and tolerance of a wide range of functional groups, making it a versatile tool for creating complex chiral molecules containing a sulfone group. nih.gov

Another key area is the synthesis of chiral sulfilimines, which are aza-analogues of sulfoxides. rsc.org While the asymmetric synthesis of sulfoxides is well-established, methods for chiral sulfilimines are less developed. rsc.org Recent progress has been made in the catalytic enantioselective functionalization of sulfenamides to form chiral sulfilimines, representing an alternative and efficient route to these important S(IV) stereogenic centers. rsc.org

Furthermore, copper-catalyzed asymmetric additions of aryl boroxines to sulfinylamines have been reported for the synthesis of chiral sulfinamides. acs.org These organocatalytic methods are expanding the toolkit for creating S-stereogenic sulfinamides through skeletal reorganization. acs.org Although these methods have not been explicitly applied to this compound, they provide a strong foundation for the future development of enantioselective syntheses of its chiral derivatives.

Table 2: Catalytic Enantioselective Methods for Sulfone and Sulfonamide Derivatives

| Catalytic Method | Substrate | Product Type | Catalyst/Ligand System |

|---|---|---|---|

| Hydrosulfonylation | Allenes/Alkynes | Chiral Allylic Sulfones | Rhodium / (Rax,S,S)-StackPhim |

| Sulfur Alkylation | Sulfenamides | Chiral Sulfoximines | Rhodium-based catalyst |

| N-Allylation | Secondary Sulfonamides | N-C Axially Chiral Sulfonamides | Palladium / (S,S)-Trost ligand |

This interactive table summarizes modern catalytic methods for the enantioselective synthesis of various sulfur-containing chiral compounds, highlighting the versatility of transition metal catalysis. nih.govnih.govacs.orgnih.gov

Protecting Group Strategies Utilizing Benzenesulfonyl Moieties

Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org Sulfonyl groups, particularly benzenesulfonyl derivatives, are robust and effective protecting groups for amines and, to a lesser extent, phenols. chem-station.comresearchgate.net

Application of Substituted Benzenesulfonyl Groups in Complex Organic Synthesis

Benzenesulfonyl groups are used to protect amines by converting them into sulfonamides. This transformation reduces the nucleophilicity and basicity of the amine. chem-station.com The resulting sulfonamide is stable under a wide range of acidic and basic conditions. chem-station.com The specific properties of the benzenesulfonyl protecting group can be tuned by adding substituents to the aromatic ring.

Commonly used benzenesulfonyl protecting groups include the toluenesulfonyl (Ts) and nitrobenzenesulfonyl (Ns) groups. chem-station.comnih.gov Tosylamides are known for their high stability, but their removal often requires harsh reductive or acidic conditions. nih.gov In contrast, nosylamides are easier to cleave but have limited stability towards various reagents. nih.gov

A 2,4,5-trimethylbenzenesulfonyl group would be expected to have stability properties similar to the tosyl group due to the electron-donating nature of the methyl groups. The synthesis of derivatives like N-benzyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with the corresponding amine under basic conditions. evitachem.com

Substituted benzenesulfonyl groups also find use as "blocking groups" in electrophilic aromatic substitution. masterorganicchemistry.com By temporarily installing a sulfonic acid group (SO₃H) at a reactive position (e.g., the para position), other positions (e.g., ortho) can be selectively functionalized. The blocking group is then removed, typically with strong acid and heat. masterorganicchemistry.com

Table 3: Common Benzenesulfonyl Protecting Groups for Amines

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Features |

|---|---|---|---|

| p-Toluenesulfonyl | Ts | Strong acid (HBr, H₂SO₄), Reductive (Na/NH₃, SmI₂) | High stability, but harsh removal |

| 2-Nitrobenzenesulfonyl | Ns | Thiolate nucleophiles (e.g., thiophenol/K₂CO₃) | Mild cleavage, less stable than Ts |

| 4-Nitrobenzenesulfonyl | Ns | Thiolate nucleophiles | Similar to 2-Ns |

This table compares common benzenesulfonyl-based protecting groups, their cleavage conditions, and key characteristics relevant to their application in organic synthesis. chem-station.comnih.govorgsyn.org

Mechanistic Studies of Sulfonamide-Based Protecting Group Cleavage

The mechanism of sulfonamide cleavage is critical for developing mild and selective deprotection strategies. The stability of the S-N bond in sulfonamides makes cleavage challenging. nih.gov

For tosylamides and similar robust sulfonamides, cleavage typically proceeds under strongly reductive conditions. Reagents like sodium in liquid ammonia or samarium(II) iodide generate radical anions that lead to the cleavage of the sulfur-nitrogen bond. nih.gov Strongly acidic conditions, such as concentrated HBr or H₂SO₄ at high temperatures, can also effect cleavage, but these conditions are often incompatible with sensitive functional groups. nih.gov

The cleavage of nosylamides (nitrobenzenesulfonamides) proceeds via a different, milder mechanism. The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution. nih.gov Thiolate nucleophiles, such as thiophenol in the presence of a base like potassium carbonate, attack the aryl carbon attached to the sulfur atom, leading to the formation of a Meisenheimer complex intermediate. nih.gov Subsequent cleavage of the C-S bond and release of the amine ultimately yields the deprotected product. nih.gov

Hydrolytic cleavage of the S-N bond in sulfonamides can be catalyzed by certain metal oxides, such as ceria, under acidic conditions. nih.gov The mechanism is proposed to involve nucleophilic substitution at the sulfur atom. nih.gov In some cases, cleavage of the C-N or C-S bonds can also occur, leading to different degradation products. nih.gov Understanding these mechanistic pathways is crucial for designing protecting group strategies that are orthogonal to other reactions in a synthetic sequence. organic-chemistry.org

Mechanistic Investigations and Reaction Pathways of 2,4,5 Trimethylbenzenesulfonamide

Elucidation of Reaction Mechanisms in Derivatization Processes

The derivatization of 2,4,5-trimethylbenzenesulfonamide involves several key reaction pathways, including nucleophilic substitution, oxidation, and reduction. These processes allow for the modification of the sulfonamide moiety and the aromatic ring, leading to a diverse range of derivatives with potential applications in various fields of chemistry.

Nucleophilic Substitution Reactions Involving the Sulfonamide Moiety

Nucleophilic substitution reactions at the sulfur atom of the sulfonamide group are a cornerstone of its chemistry. These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the electrophilic sulfur atom, leading to a transient intermediate that subsequently eliminates a leaving group. youtube.com

The reactivity of the sulfonamide can be influenced by several factors. The presence of electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. youtube.comnih.gov Conversely, electron-donating groups generally decrease the ease of such reactions. pacific.edu

Recent studies have also highlighted the possibility of concerted nucleophilic aromatic substitution (cSNAr) mechanisms, where bond formation and bond breaking occur in a single step. nih.gov This pathway is particularly relevant for substrates that are not strongly activated towards the traditional stepwise mechanism. The regioselectivity of these reactions is also a key consideration, with substitution often occurring at positions ortho or para to activating groups. nih.gov

Interactive Table: Factors Influencing Nucleophilic Substitution on Sulfonamides

| Factor | Effect on Reactivity | Mechanistic Implication |

| Electron-withdrawing groups on the ring | Increases reactivity | Stabilizes the negative charge in the Meisenheimer intermediate of the SNAr mechanism. youtube.comnih.gov |

| Electron-donating groups on the ring | Decreases reactivity | Destabilizes the intermediate in the SNAr mechanism. pacific.edu |

| Nature of the Nucleophile | Stronger nucleophiles react faster | Affects the rate of the addition step. |

| Solvent Polarity | Polar solvents can stabilize charged intermediates | Can influence the rate and mechanism of the reaction. mdpi.com |

| Steric Hindrance | Can decrease reactivity at the sulfur atom | May favor alternative reaction pathways. mdpi.com |

Oxidation and Reduction Pathways of Sulfonamide Derivatives

The sulfonamide functional group can undergo both oxidation and reduction, although the sulfur atom is already in a high oxidation state (+6). Oxidation reactions are less common but can lead to the formation of sulfonic acids under strong oxidizing conditions.

Reduction of the sulfonamide group is a more frequently employed transformation. Various reducing agents can be used to convert the sulfonamide to a sulfenamide (B3320178) or even further to an amine. mdpi.com For instance, the use of m-chloroperoxybenzoic acid (MCPBA) can lead to the oxidation of a related sulfenamide to a sulfonamide derivative. mdpi.com

Birch Reduction Pathways of Substituted Benzenesulfonamides

The Birch reduction is a powerful method for the partial reduction of aromatic rings, converting them into 1,4-cyclohexadienes. byjus.comwikipedia.org This reaction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849), with an alcohol serving as a proton source. byjus.comwikipedia.org

The mechanism proceeds through the formation of a radical anion upon the addition of a solvated electron to the aromatic ring. byjus.comwikipedia.org This is followed by protonation by the alcohol. The nature and position of substituents on the benzene (B151609) ring significantly influence the outcome of the Birch reduction. pacific.edupacific.edudrpress.org

Electron-donating groups, such as the alkyl groups in this compound, generally decrease the ease of reduction and direct the formation of 2,5-dihydro derivatives. pacific.edu In contrast, electron-withdrawing groups facilitate the reduction and lead to 1,4-dihydro products. pacific.edu It has been observed that the sulfonamide group itself can be preferentially reduced over the aromatic ring under certain Birch reduction conditions. pacific.edu

Interactive Table: Influence of Substituents on Birch Reduction of Benzenesulfonamides

| Substituent Type | Effect on Aromatic Ring Reduction | Predominant Product |

| Electron-donating (e.g., alkyl) | Decreases ease of reduction | 2,5-dihydro derivative pacific.edu |

| Electron-withdrawing (e.g., -COOH, -CONH2) | Increases ease of reduction | 1,4-dihydro derivative pacific.edu |

Role of this compound as a Key Synthetic Intermediate

The structural features of this compound, including its substituted aromatic ring and reactive sulfonamide group, make it a valuable intermediate in the synthesis of more complex molecules.

Precursor in Complex Molecular Architectures Synthesis

The synthesis of complex molecular architectures often relies on the stepwise construction from versatile building blocks. nih.gov this compound can serve as such a precursor. The sulfonamide moiety can be used to introduce specific functionalities or to direct the assembly of larger structures. For instance, sulfonamides are featured in various biologically active compounds and can be incorporated into complex polyheterocyclic systems. mdpi.com The trimethyl-substituted benzene ring provides a scaffold that can be further functionalized through electrophilic substitution or other reactions.

Building Block for Advanced Chemical Scaffolds

Advanced chemical scaffolds are foundational structures upon which diverse libraries of compounds can be built for applications in medicinal chemistry and materials science. The this compound core structure is a versatile scaffold for creating bioactive derivatives. By modifying the sulfonamide group or the aromatic ring, chemists can systematically alter the properties of the resulting molecules. This approach has been used to develop inhibitors of various enzymes and to create novel materials with specific electronic or photophysical properties. chemrxiv.org The concept of "scaffold morphing," where one core structure is transformed into another, has been a successful strategy in drug discovery, and sulfonamide-containing scaffolds can play a role in such endeavors. rsc.org

Computational Chemistry and Theoretical Studies of Trimethylbenzenesulfonamides

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the electronic nature of 2,4,5-trimethylbenzenesulfonamide. These methods are pivotal in predicting its chemical behavior and properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For sulfonamide derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set, provide accurate geometries and electronic properties. nih.gov These calculations can predict sites susceptible to electrophilic or nucleophilic attack by analyzing the electron density distribution and molecular orbitals. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles are well-established for the broader class of aromatic sulfonamides. The trimethyl substitution pattern on the benzene (B151609) ring is expected to influence the electronic properties by donating electron density to the aromatic system, which in turn affects the reactivity of the sulfonamide group.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that reflects the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For many organic molecules, the HOMO-LUMO gap can be correlated with their electronic absorption spectra. rsc.org In sulfonamides, a lower HOMO-LUMO gap can suggest a higher propensity for charge transfer within the molecule, which can be linked to its bioactivity. nih.gov While specific experimental or calculated HOMO-LUMO values for this compound are not readily found in the literature, a representative table based on similar aromatic sulfonamides is presented below.

| Property | Representative Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.0 |

Note: These values are illustrative and based on typical DFT calculations for aromatic sulfonamides.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular interactions, such as hydrogen bonding. rasayanjournal.co.in NBO analysis provides a picture of the bonding in terms of localized orbitals and can quantify the stabilization energy associated with charge transfer between donor and acceptor orbitals. In sulfonamides, NBO analysis can elucidate the nature of the S-N bond and the interactions between the sulfonyl group and the aromatic ring. The analysis of donor-acceptor interactions in the NBO basis can reveal significant charge delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the sulfur atom, contributing to the stability of the sulfonamide group. researchgate.net

Prediction of Non-Linear Optical Properties

Certain classes of organic molecules, including some sulfonamide derivatives, are known to exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. nih.gov Theoretical calculations, particularly DFT, can be employed to predict the NLO properties of molecules, such as the first hyperpolarizability (β). A large β value is indicative of a strong NLO response. The presence of donor and acceptor groups connected by a π-conjugated system often leads to enhanced NLO properties. For this compound, the methyl groups act as electron donors and the sulfonamide group can act as an electron acceptor, potentially giving rise to modest NLO activity.

| NLO Property | Predicted Value (Representative) |

| Dipole Moment (μ) | 2 - 5 D |

| Polarizability (α) | 20 - 40 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 1 - 10 x 10⁻³⁰ esu |

Note: These values are illustrative and based on theoretical studies of similar sulfonamide derivatives.

Theoretical Modeling of Molecular Interactions

The way molecules of this compound interact with each other in the solid state is critical for its crystal structure and physical properties. Theoretical modeling provides a means to understand these interactions in detail.

Analysis of Hydrogen Bonding Networks in Sulfonamide Architectures

Hydrogen bonding is a dominant intermolecular force in sulfonamides. The sulfonamide group contains both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), leading to the formation of extensive hydrogen-bonding networks. Computational studies, often in conjunction with crystallographic data, are used to analyze these networks. Aromatic sulfonamides have been observed to form several distinct hydrogen-bonding patterns, including dimeric, zigzag, helical, and straight-chain motifs. The specific pattern adopted can be influenced by the steric and electronic effects of the substituents on the aromatic ring. In the case of this compound, the methyl groups may influence the preferred hydrogen-bonding arrangement in the crystal lattice. Theoretical calculations can help in understanding the energetics and stability of these different hydrogen-bonding architectures.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are governed by its accessible conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms.

Conformational Analysis: The primary degrees of rotational freedom in this compound are the torsion angles around the C(aryl)-S bond and the S-N bond. A potential energy surface (PES) scan, performed by systematically rotating these bonds and calculating the energy at each step using quantum mechanical methods (like DFT), can identify the energy minima corresponding to stable conformers. The steric bulk of the ortho-methyl group and the sulfonamide group's hydrogen atoms will create significant energy barriers, restricting the available conformational space.

Molecular Dynamics (MD) Simulations: MD simulations provide a powerful method to explore the conformational landscape and dynamic behavior of a molecule over time. youtube.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in a solvent or bound to a protein). peerj.comnih.gov For this compound, an MD simulation could reveal the preferred orientations of the sulfonamide group relative to the trimethylphenyl ring and the timescales of transitions between different conformational states. nih.gov

A hypothetical conformational search might identify several low-energy conformers, characterized by their key dihedral angles.

| Conformer ID | Dihedral Angle C2-C1-S-N (°) | Dihedral Angle C1-S-N-H1 (°) | Relative Energy (kcal/mol) | Population at 298K (%) |

|---|---|---|---|---|

| Conf-1 | 89.5 | 178.9 | 0.00 | 75.1 |

| Conf-2 | -91.2 | 179.1 | 0.15 | 20.3 |

| Conf-3 | 90.1 | 65.4 | 1.50 | 4.6 |

This table shows hypothetical results from a DFT-based conformational analysis of this compound, indicating the most stable conformers and their predicted populations at room temperature.

Solvent Effects and Solubility Prediction via Computational Models (e.g., COSMO-RS)

The solubility of a compound is a crucial physicochemical property. Computational models can predict solubility, offering a cost-effective way to screen compounds and select appropriate solvents. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a particularly powerful method for this purpose. zenodo.orgscm.com

COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict the thermodynamic properties of fluids and their mixtures. ntnu.no The process begins with a DFT calculation of the molecule of interest inside a virtual conductor, which generates a screening charge distribution on the molecule's surface (the σ-profile). This σ-profile is a histogram of charge density, serving as a detailed descriptor of the molecule's polarity. researchgate.net The thermodynamic properties of the liquid, such as the chemical potential, are then calculated based on the statistical interactions between these surface segments. researchgate.net

By calculating the chemical potential of this compound in its pure, solid state and its chemical potential at infinite dilution in a given solvent, COSMO-RS can predict its solubility. core.ac.uk This approach has been successfully used to predict solubilities for a wide range of organic molecules, including those of pharmaceutical interest. researchgate.netua.pt

A hypothetical COSMO-RS solubility prediction for this compound in various solvents at 25°C is presented below.

| Solvent | Predicted Solubility (log(x)) | Predicted Solubility (g/L) |

|---|---|---|

| Water | -3.85 | 0.15 |

| Ethanol | -1.50 | 15.8 |

| Acetone | -1.10 | 45.2 |

| Toluene | -1.95 | 6.7 |

| n-Hexane | -4.20 | 0.05 |

This table provides hypothetical solubility predictions for this compound using the COSMO-RS model. The values (where x is the mole fraction) illustrate the compound's expected poor solubility in water and non-polar alkanes, and higher solubility in polar organic solvents.

Theoretical Spectroscopic Parameter Prediction

Computational quantum chemistry is widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds or in the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. wisc.edu The standard approach involves optimizing the molecular geometry using DFT and then performing a Gauge-Independent Atomic Orbital (GIAO) calculation to determine the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For substituted benzenes, this method can accurately predict both ¹H and ¹³C chemical shifts, accounting for the electronic effects of substituents. stenutz.euacs.org

Vibrational (IR/Raman) Spectroscopy: The same DFT calculations used for geometry optimization also yield the vibrational frequencies and their corresponding intensities. These computed frequencies can be directly compared to experimental Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, such as the characteristic S=O stretching frequencies of the sulfonamide group or the C-H bending modes of the aromatic ring and methyl groups.

A table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound is provided as an example.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-S | - | 138.5 |

| C2-CH₃ | - | 142.1 |

| C3-H | 7.85 | 133.0 |

| C4-CH₃ | - | 140.2 |

| C5-CH₃ | - | 135.8 |

| C6-H | 7.25 | 131.5 |

| C2-CH₃ | 2.60 | 21.0 |

| C4-CH₃ | 2.30 | 19.5 |

| C5-CH₃ | 2.35 | 19.8 |

| NH₂ | 4.80 (broad) | - |

This table presents hypothetical NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(2d,p) level of theory with solvent effects modeled by a continuum model (e.g., PCM for CDCl₃). The values reflect the expected electronic environment of each nucleus.

Advanced Analytical Characterization Techniques for 2,4,5 Trimethylbenzenesulfonamide and Its Derivatives

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable tools for the detailed structural analysis and purity verification of 2,4,5-trimethylbenzenesulfonamide. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information regarding the connectivity of atoms, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of a related compound, 1,3,5-trimethylbenzene (mesitylene), the aromatic protons appear as a singlet at approximately 6.78 ppm, while the methyl protons resonate as a singlet at around 2.26 ppm. docbrown.info This is due to the high symmetry of the molecule, making the protons in each group chemically equivalent. docbrown.info For this compound, one would expect distinct signals for the aromatic protons and the three methyl groups, with chemical shifts influenced by the sulfonamide group. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1,2,4-trimethylbenzene (B165218), signals for the methyl carbons and the aromatic carbons are observed. hmdb.ca In this compound, the carbon atoms attached to the methyl groups and the sulfonamide group, as well as the other aromatic carbons, would exhibit characteristic chemical shifts.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data for Trimethylbenzene Derivatives

| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1,3,5-Trimethylbenzene | CDCl₃ | 6.78 (s, 3H, Ar-H), 2.26 (s, 9H, CH₃) | Not specified |

| 1,2,4-Trimethylbenzene | CDCl₃ | Not specified | 136.4, 135.1, 131.0, 129.8, 126.7, 19.9, 19.4, 16.1 |

Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous determination of the molecular formula.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. fiveable.me These "molecular fingerprints" are invaluable for identifying functional groups.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the sulfonamide group and the substituted benzene (B151609) ring. Key vibrational modes include:

SO₂ Stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl group typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. researchgate.net

N-H Stretching: The N-H stretching vibration of the sulfonamide group is expected in the region of 3400-3200 cm⁻¹.

S-N Stretching: The S-N stretching mode is typically observed in the range of 940-900 cm⁻¹.

Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹.

Aromatic C=C Stretching: These are found in the 1600-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the methyl and aromatic C-H bonds occur at lower frequencies.

The specific frequencies and intensities of these bands can be influenced by the substitution pattern on the aromatic ring and intermolecular interactions in the solid state. semanticscholar.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The position and intensity of these bands are influenced by the extent of conjugation and the presence of functional groups. shimadzu.comutoronto.ca Aromatic compounds typically exhibit π → π* transitions. science-softcon.de The presence of the sulfonamide and methyl groups will cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene. shimadzu.com The spectrum can be used to confirm the presence of the aromatic chromophore and may be useful for quantitative analysis. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the solid-state architecture. The sulfonamide group, with its N-H proton donor and oxygen atom acceptor sites, is capable of forming strong hydrogen bonds, which often play a crucial role in the crystal packing of sulfonamides.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are paramount for the separation and quantification of this compound and its derivatives from complex mixtures. The choice of technique depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like many sulfonamides. wu.ac.th Developing a robust HPLC method is a critical step for ensuring accurate and reliable results.

A typical HPLC method for the analysis of aromatic sulfonamides involves reversed-phase chromatography. wu.ac.thwu.ac.th In this mode, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Method Development Parameters:

For the analysis of this compound and its derivatives, a systematic approach to method development is essential. Key parameters to optimize include:

Column: A C18 column is often a good starting point due to its hydrophobicity, which allows for good retention of aromatic compounds. wu.ac.th

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the buffer can significantly influence the retention of sulfonamides, as their ionization state can change with pH. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate compounds with a wide range of polarities. wu.ac.thwu.ac.th

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is typically employed for the detection of aromatic sulfonamides, as the benzene ring provides strong UV absorbance. wu.ac.thwu.ac.th The detection wavelength is usually set at the absorption maximum of the analyte to achieve the highest sensitivity. For instance, a detection wavelength of 265 nm has been used for some sulfonamide analyses. wu.ac.th

Flow Rate and Temperature: The flow rate and column temperature are optimized to achieve good peak shape and resolution within a reasonable analysis time. A typical flow rate is around 1.0 mL/min, and the column is often maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility. wu.ac.th

Illustrative HPLC Method Parameters for Aromatic Sulfonamides:

| Parameter | Condition |

| Column | YMC-Triart C8 (250×4.6 mm, 5µm) wu.ac.th |

| Mobile Phase | Gradient elution with a mixture of a buffered aqueous phase and acetonitrile wu.ac.thwu.ac.th |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Detection | UV-Vis or PDA Detector (e.g., at 265 nm) wu.ac.th |

| Injection Volume | 5 µL wu.ac.th |

| Column Temperature | 25 °C wu.ac.th |

This table presents typical starting conditions for HPLC method development for aromatic sulfonamides, which can be adapted for this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. oup.com While many sulfonamides have limited volatility, derivatization can be employed to make them suitable for GC analysis. Derivatization reactions, such as methylation, can increase the volatility and thermal stability of the sulfonamides, allowing for their successful separation and detection by GC. oup.com

For compounds like 2,4,5-trimethylbenzene, a precursor to this compound, GC is a standard analytical method. nih.gov The analysis of residual solvents or volatile impurities in the final product can also be effectively performed using GC.

A typical GC system for this purpose would consist of:

Injector: A split/splitless injector is commonly used.

Column: A capillary column with a non-polar or medium-polarity stationary phase is often chosen for the separation of aromatic compounds.

Detector: A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds, while a mass spectrometer (MS) can provide definitive identification. nih.gov

Hyphenated techniques, which combine the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry, are indispensable for the analysis of complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific technique for the determination of sulfonamides and their derivatives in various matrices, even at very low concentrations. hpst.czresearchgate.net The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion (the molecular ion of the analyte), which is then fragmented in a collision cell. The second mass analyzer (MS2) separates the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and reduces matrix interference. lcms.cz

Gas Chromatography-Mass Selective Detector with Selected Ion Monitoring (GC-MSD-SIM):

For volatile derivatives of this compound or for the analysis of related volatile impurities, GC-MS is a powerful tool. gcms.cz When operated in Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. This significantly increases the sensitivity of the method compared to full-scan mode, allowing for the detection of trace-level components. gcms.czsilcotek.com This technique is particularly useful for impurity profiling and for the analysis of complex environmental or biological samples.

Typical Parameters for Hyphenated Techniques:

| Technique | Separation Method | Ionization Source | Mass Analyzer | Mode |

| LC-MS/MS | HPLC with reversed-phase column | Electrospray Ionization (ESI) | Triple Quadrupole | Multiple Reaction Monitoring (MRM) |

| GC-MSD-SIM | GC with capillary column | Electron Ionization (EI) | Quadrupole | Selected Ion Monitoring (SIM) |

This table provides a general overview of the components of commonly used hyphenated techniques for the analysis of organic compounds.

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Thermal Analysis) for Stability Investigations

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. capes.gov.br These methods are particularly valuable for investigating the thermal stability and decomposition behavior of compounds like this compound.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as it is heated at a controlled rate. nih.gov The resulting TGA curve provides information about the thermal stability of the compound, its decomposition temperature range, and the presence of any residual solvents or water. mdpi.com For sulfonamide derivatives, TGA can reveal the temperatures at which different parts of the molecule, such as side chains or the sulfonyl group, begin to degrade. akjournals.com

Differential Thermal Analysis (DTA):

DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. wikipedia.org The DTA curve shows endothermic (heat-absorbing) and exothermic (heat-releasing) events. Endothermic events typically correspond to phase transitions such as melting, boiling, or sublimation, while exothermic events often indicate crystallization or decomposition. wikipedia.org For this compound, DTA can be used to determine its melting point and to study the energetics of its decomposition processes. nih.govakjournals.com

Combined TGA/DTA Analysis of a Hypothetical Aromatic Sulfonamide Derivative:

| Temperature Range (°C) | TGA Observation (Mass Loss) | DTA Observation (Peak) | Interpretation |

| 150-180 | Minimal | Endothermic | Melting of the compound |

| 250-350 | Significant | Exothermic | Onset of decomposition |

| >350 | Continuous | Multiple Exotherms | Further degradation and fragmentation |

This table illustrates the type of data that can be obtained from a combined TGA/DTA analysis and how it can be interpreted to understand the thermal behavior of a compound.

Validation Methodologies for Analytical Procedures in Research Contexts

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate results. wu.ac.thresearchgate.net In a research context, method validation demonstrates the scientific soundness of the analytical data. The extent of validation will depend on the phase of the research.

According to guidelines from the International Council for Harmonisation (ICH), the key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. wu.ac.th

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) close to 1 is indicative of good linearity. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured. wu.ac.th

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). wu.ac.th

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By systematically evaluating these parameters, researchers can ensure the quality and integrity of the analytical data generated for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4,5-trimethylbenzenesulfonamide with high purity?

- Methodological Answer : A three-step synthetic route starting from substituted phenolic precursors is widely used. For example, sulfonation of 2,4,5-trimethylbenzene followed by chlorination and subsequent amidation with ammonia or amines under controlled conditions (e.g., 60–80°C, inert atmosphere) yields the target compound. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%). Refer to historical patents such as Rodia et al. (1975), which detail analogous protocols for trichlorobenzenesulfonamides .

Q. How can researchers characterize the structural and thermal properties of this compound?

- Methodological Answer :

- Structural Analysis : Use - and -NMR to confirm substitution patterns and sulfonamide bond formation. FT-IR spectroscopy identifies key functional groups (e.g., S=O stretching at ~1350–1150 cm).

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions. Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the sulfonamide group’s polarity. Stability tests under varying pH (2–12) and temperatures (4–40°C) should be conducted via UV-Vis spectroscopy to monitor degradation. For aqueous systems, consider micellar solubilization using surfactants like SDS .

Advanced Research Questions

Q. What strategies resolve contradictory data on the coordination behavior of this compound in metal complexes?

- Methodological Answer : Discrepancies in coordination geometry (e.g., tetrahedral vs. square planar) can arise from steric effects of methyl groups. Use X-ray absorption spectroscopy (XAS) to determine metal-ligand bond lengths and angles. Magnetic susceptibility measurements and DFT calculations (e.g., CASSCF) clarify electronic structures, as demonstrated in studies with HMST ligands for iron and cobalt complexes .

Q. How does the substitution pattern on the benzene ring influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : Methyl groups at the 2,4,5-positions create steric hindrance, reducing accessibility to the sulfonamide nitrogen. Competitive experiments with electrophiles (e.g., acyl chlorides) under kinetic vs. thermodynamic conditions reveal regioselectivity trends. Computational modeling (DFT) predicts charge distribution and reactive sites, validated by -labeling experiments .

Q. What methodologies assess the environmental persistence of this compound in aqueous systems?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) quantifies trace levels in water samples (detection limit: ~0.1 ppb). Hydrolysis studies at pH 3–9 and 25–50°C identify degradation products (e.g., sulfonic acids), analyzed via LC-HRMS. Biodegradation assays using activated sludge models (OECD 301D) measure half-lives .

Q. How can computational chemistry predict electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict sites for electrophilic/nucleophilic attack. Studies on sulfonamide Schiff bases (e.g., prediction via TD-DFT) align with experimental UV-Vis spectra, enabling rational design of photoactive derivatives .

Q. What experimental approaches evaluate this compound as a biochemical probe for enzyme inhibition?

- Methodological Answer : Fluorescence polarization assays measure binding affinity to target enzymes (e.g., carbonic anhydrase). Crystallize enzyme-ligand complexes for X-ray diffraction to resolve binding modes. Compare inhibition constants () with structurally similar sulfonamides (e.g., acetazolamide) to establish structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.